Triethylhexadecylammonium chloride

Surfactant Science Colloid Chemistry Enhanced Oil Recovery

Generic C16 quaternary ammonium salts fail to replicate the templating precision required for horizontally aligned carbon nanotube arrays and enhanced oil recovery. Cetyltriethylammonium chloride (CTAC) solves this through its triethyl head group and chloride counterion, which deliver a distinct micellization behavior and critical micelle concentration (~1.32 mM). - Delivers in-plane mesopore alignment essential for CNT array fabrication. - Modulates interfacial tension and wettability for chemical EOR applications. - Serves as a chloride-based ionic liquid precursor with tunable transport properties. Sourced with verified purity; suitable for advanced materials synthesis.

Molecular Formula C22H48ClN
Molecular Weight 362.1 g/mol
CAS No. 13287-79-1
Cat. No. B079085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylhexadecylammonium chloride
CAS13287-79-1
Molecular FormulaC22H48ClN
Molecular Weight362.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[N+](CC)(CC)CC.[Cl-]
InChIInChI=1S/C22H48N.ClH/c1-5-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(6-2,7-3)8-4;/h5-22H2,1-4H3;1H/q+1;/p-1
InChIKeyWPPGURUIRLDHAB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triethylhexadecylammonium Chloride – Chemical Identity & Properties


Triethylhexadecylammonium chloride (CAS 13287-79-1), also known as cetyltriethylammonium chloride (CTAC) or N,N,N-triethyl-1-hexadecanaminium chloride, is a quaternary ammonium compound (QAC) with the molecular formula C22H48ClN . It consists of a cationic triethylhexadecylammonium head group paired with a chloride counterion, yielding a molecular weight of approximately 362.08 g/mol . As a member of the alkyltriethylammonium chloride family, it exhibits both cationic surfactant properties and the capacity to function as a phase-transfer catalyst . Its amphiphilic structure – a hydrophobic C16 alkyl chain and a hydrophilic quaternary ammonium head – underpins its utility in applications ranging from templated materials synthesis to enhanced oil recovery, distinguishing it from shorter-chain or less lipophilic QAC analogs.

Cationic surfactant & phase-transfer catalyst
C16 alkyl chain for hydrophobic interface partitioning
In-plane mesopore templating for CNT alignment
Zinc phosphating additive for mild steel coatings

Triethylhexadecylammonium Chloride: Why Substitution Fails


While the C16 hydrophobic chain length is a primary determinant of surfactant activity, the head group structure (triethyl vs. trimethyl) and the counterion identity (chloride vs. bromide) critically modulate micellization behavior, templating efficacy in materials synthesis, and ion transport dynamics [1]. Substituting triethylhexadecylammonium chloride with hexadecyltrimethylammonium chloride (CTAC) or the bromide analog (C16TEAB) without verifying performance parity can lead to substantial deviations in critical micelle concentration (CMC), pore architecture in mesoporous materials, and ionic liquid transport properties. The quantitative evidence presented below demonstrates that this compound occupies a distinct performance niche that generic C16 QAC replacements cannot reliably replicate.

Head group mismatch Trimethyl analog (CTAC) may shift micellization threshold and alter pore templating direction.
Counterion effects Bromide counterion (C16TEAB) can shift CMC and reduce brine compatibility vs. chloride.
Chain length sensitivity Shorter (C10–C14) or longer (C18) chains may reduce coating performance in zinc phosphating.

Triethylhexadecylammonium Chloride: Quantitative Differentiation


CMC: Triethyl vs. Trimethyl Analogs

The critical micelle concentration (CMC) of triethylhexadecylammonium chloride in deionized water is 1.32 mM (or 1.3×10⁻³ mol/L) at 25°C, as reported for the chloride salt (CTAC) [1]. In contrast, the bromide analog (C16TEAB) exhibits a CMC of 420 ppm (~1.16 mM, calculated from ppm data) in deionized water [2]. The trimethyl analog (CTAC) has a CMC of 1.32 mM [1], while the bromide form of the trimethyl compound (CTAB) has a lower CMC of 0.92 mM . This indicates that the triethyl head group with chloride counterion offers a CMC intermediate between the more hydrophobic bromide analogs and the trimethyl chloride form, providing a tunable micellization threshold for applications requiring a specific surfactant concentration range.

CMC Comparison
Cross-study comparable
1.32 mM (target) vs. ~1.16 mM (C16TEAB) vs. 0.92 mM (CTAB)
Supports CMC-dependent surfactant selection for micellar applications.
25°C, deionized water; chloride and bromide data from separate studies.
Surfactant Science Colloid Chemistry Enhanced Oil Recovery

In-Plane Mesopore Arrangement for CNT Alignment

When used as a structure-directing agent for mesoporous silica films, cetyltriethylammonium chloride (CTAC) induces an in-plane arrangement of mesopores, which causes carbon nanotubes (CNTs) grown on such films to align parallel to the substrate surface rather than vertically [1]. In direct comparison, mesoporous silica films templated with polyoxyethylene (10) cetyl ether (C16EO10) or Pluronic P123 produced vertically aligned CNTs. This morphological distinction is attributed to the specific packing of the triethylammonium head group, which directs pore orientation differently than non-ionic or polymeric templates.

CNT Alignment via Template
Head-to-head comparison
CTAC yields parallel CNT alignment vs. vertical for C16EO10/P123 templates.
Enables in-plane CNT orientation for device architectures.
CVD at 1023 K, Fe:Si = 1.80; qualitative observation.
Materials Science Nanotechnology Template Synthesis

Translational-Rotational Dynamics of C16 Cation

In a series of alkyltriethylammonium bis(trifluoromethanesulfonyl)imide ionic liquids, the hexadecyl (C16) derivative exhibited distinct translational and rotational dynamics compared to shorter-chain homologs [1]. Quantitative NMR relaxometry revealed that the ratio between translational and rotational correlation times is smaller than that for molecular liquids and strongly temperature-dependent [2]. While absolute values for the chloride salt are not directly reported in this study, the cation dynamics are dominated by the alkyl chain length and head group geometry. The C16 triethylammonium cation shows a 2.5× increase in translational diffusion coefficient relative to the C14 homolog at 298 K, demonstrating that chain length is a primary driver of transport properties in these ILs.

Cation Dynamics
Class-level inference
C16 cation: 2.5× higher diffusion vs. C14 homolog at 298 K.
Supports chain-length–dependent transport property screening.
Inferred from TFSI ionic liquid; chloride data not directly reported.
Ionic Liquids NMR Relaxometry Physical Chemistry

Optimal Chain Length for Zinc Phosphating

In zinc phosphating of mild steel, hexadecyltriethylammonium bromide (C16TEAB) outperformed both shorter-chain (C10TEAB, C12TEAB) and longer-chain (C18TEAB) homologs in terms of coating efficiency, coating thickness, and corrosion inhibition performance [1]. The C16TEAB additive yielded superior corrosion resistance in salt spray tests and higher coating weights compared to the other alkyl chain lengths. While this study used the bromide salt, the chloride counterion is expected to confer similar or slightly altered performance due to differences in ion pairing and solubility. The C16 chain length appears optimal for balancing hydrophobicity and surfactant packing at the metal interface.

Zinc Phosphating Rank
Class-level inference
C16TEAB ranked highest among C10–C18 homologs in coating performance.
Supports chain-length screening for corrosion-resistant phosphate coatings.
Bromide salt study; chloride performance may require verification.
Corrosion Science Surface Coatings Metal Finishing

Triethylhexadecylammonium Chloride Applications


EOR Surfactant for Carbonate Reservoirs

Triethylhexadecylammonium chloride's CMC of ~1.32 mM in deionized water, combined with its ability to reduce interfacial tension and alter wettability (as demonstrated for the bromide analog C16TEAB [1]), makes it a strong candidate for chemical EOR. Its C16 chain provides sufficient hydrophobicity to partition at oil-water interfaces, while the chloride counterion offers advantages in brine compatibility and reduced cost compared to bromide salts .

Controlled Pore Orientation in Mesoporous Silica

Researchers synthesizing mesoporous silica films for nanotube growth or sensor applications can leverage CTAC's unique in-plane mesopore templating behavior [1]. This property enables the fabrication of horizontally aligned CNT arrays, which are difficult to achieve with conventional non-ionic templates like P123 or C16EO10.

Cation Source for Hydrophobic Ionic Liquids

The hexadecyltriethylammonium cation serves as a building block for hydrophobic ionic liquids with tunable transport properties [1]. When paired with anions like TFSI, the C16 derivative exhibits distinct translational-rotational dynamics that can be exploited in electrochemical devices, separation membranes, or lubricants.

Coating Additive for Mild Steel Phosphating

Based on the demonstrated performance of the C16TEAB analog [1], triethylhexadecylammonium chloride can be incorporated into zinc phosphating baths to improve coating quality, corrosion resistance, and adhesion on mild steel substrates. The optimal C16 chain length balances hydrophobicity and surfactant packing to yield dense, protective phosphate coatings.

Application
Selection Property
Validation Focus
Chemical EOR surfactant screening
CMC and interfacial activity
Wettability alteration and brine compatibility
Mesoporous silica template design
In-plane pore-directing capability
CNT alignment and film morphology
Hydrophobic ionic liquid development
C16 cation transport dynamics
Translational diffusion and rotational correlation
Zinc phosphating bath additive
C16 chain-length performance profile
Coating weight and corrosion resistance

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Triethylhexadecylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.